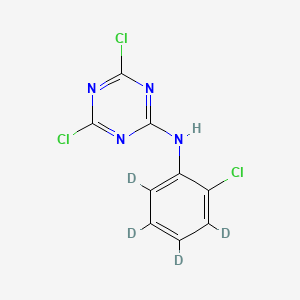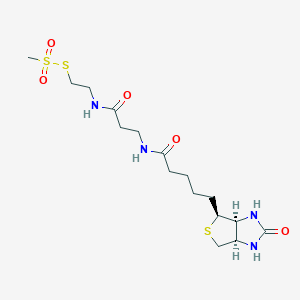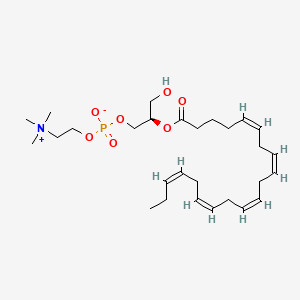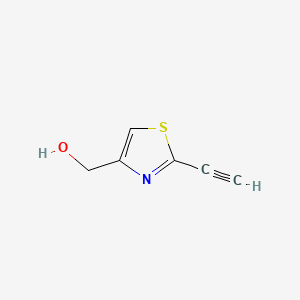
N-Feruloyl Serotonin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Feruloyl Serotonin, also known as Moschamine, is an alkaloid and polyphenol found in safflower seeds . It is chemically an amide formed between serotonin and ferulic acid . It has been found to have in vitro anti-atherogenic activity . It is also known to exert antioxidant activity .
Synthesis Analysis
The biosynthetic pathway of N-Feruloyl Serotonin has been reported. In plants, the enzyme anthranilate synthase (AS) is composed of two subunits that modulate the production or suppression of tryptophan from chorismate . Tryptophan is then decarboxylated by tryptophan decarboxylase (TDC) into tryptamine .Molecular Structure Analysis
The molecular formula of N-Feruloyl Serotonin is C20H20N2O4 . The average mass is 352.384 Da and the monoisotopic mass is 352.142303 Da .Chemical Reactions Analysis
N-Feruloyl Serotonin has been found to have antioxidant activity. It has been observed that the radical scavenging activities increased with the concentration of N-Feruloyl Serotonin .Aplicaciones Científicas De Investigación
Glycogen Synthase Kinase-3 Modulation by Serotonin
Serotonin influences brain function and behavior through diverse receptors and signaling pathways. It modulates the activation states of glycogen synthase kinase-3 (GSK3) via serotonin receptors, impacting brain function and behaviors. Drugs that modulate serotonin levels, such as antidepressants and atypical antipsychotics, regulate GSK3 activity in the brain, highlighting its therapeutic potential in neuropsychiatric diseases associated with abnormal serotonin function (Polter & Li, 2011).
Serotonin's Role in Tissue Protection and Immunity
Dimethyltryptamine (DMT), a serotonergic hallucinogen, and its interaction with sigma-1 receptors suggest serotonin's broader role beyond the central nervous system, including tissue protection, regeneration, and immunoregulation. This expands the understanding of serotonin's physiological mechanisms and potential medical applications (Frecska et al., 2013).
Serotonin in Gastrointestinal Motility and Irritable Bowel Syndrome
Serotonin (5-HT) acts as a critical signaling molecule in the gut, affecting enterocytes, smooth muscles, and enteric neurons. It initiates peristaltic and secretory reflexes and transmits information to the CNS. Alterations in serotonin signaling are associated with gastrointestinal motility disorders, including irritable bowel syndrome (IBS), suggesting targets for therapeutic intervention (Sikander, Rana, & Prasad, 2009).
Serotonin's Role in Neurogenesis and Neuronal Maturation
Selective serotonin reuptake inhibitors (SSRIs) and serotonergic agents influence hippocampal functions and behaviors by modulating neurogenesis and neuronal maturation via 5-HT1A and 5-HT4 receptors. Chronic SSRI treatment can revert mature granule cells to an immature-like state in the dentate gyrus, affecting antidepressant actions (Segi-Nishida, 2017).
Peripheral Serotonin in Glucose and Lipid Metabolism
Peripheral serotonin, produced postprandially by the enterochromaffin cells of the gastrointestinal tract, plays roles in glucose and lipid metabolism. It impacts circulating lipid levels, hyperglycemia, and hyperinsulinemia through its action on several serotonin receptors, suggesting potential therapeutic targets for metabolic disorders (Watanabe, Rose, & Aso, 2011).
Mecanismo De Acción
Target of Action
N-Feruloyl Serotonin (FS) primarily targets neuronal cells . It has been found to have a significant impact on human neuroblastoma SH-SY5Y cells . These cells are often used as a model for neuronal function and differentiation, and they play a crucial role in the nervous system .
Mode of Action
FS interacts with its targets primarily through its antioxidant activity . It has been found to exert protective effects on neuronal damage by regulating oxidative stress and apoptosis in human neuroblastoma SH-SY5Y cells . Specifically, FS treatment has been observed to increase the anti-apoptotic factor B-cell lymphoma protein 2 (Bcl-2) and decrease the pro-apoptotic factor Bcl-2-associated X protein .
Biochemical Pathways
The primary biochemical pathway affected by FS is the mitogen-activated protein kinase signaling pathway . This pathway plays a key role in regulating cellular activities such as gene expression, cell division, and apoptosis. FS attenuates neuronal apoptosis stimulated by amyloid-beta (Aβ) through the regulation of this pathway . Moreover, FS treatment has been observed to activate CREB-BDNF signaling in Aβ-induced SH-SY5Y cells .
Result of Action
The primary result of FS’s action is the attenuation of oxidative stress and apoptosis in neuronal cells . This is achieved through the upregulation of anti-apoptotic factors and the downregulation of pro-apoptotic factors . As a result, FS shows potential neuroprotective effects on Aβ-induced neuronal damage .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Feruloyl Serotonin-d3 involves the coupling of Feruloyl chloride with Serotonin-d3 in the presence of a coupling agent.", "Starting Materials": [ "Feruloyl chloride", "Serotonin-d3", "Coupling agent (e.g. DCC, DIC, or EDC)", "Solvent (e.g. DMF, DMSO, or THF)", "Base (e.g. triethylamine or pyridine)" ], "Reaction": [ "Dissolve Feruloyl chloride and Serotonin-d3 in a dry solvent under inert atmosphere.", "Add a coupling agent and a base to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with an organic solvent.", "Purify the product by column chromatography or recrystallization." ] } | |
Número CAS |
1795138-29-2 |
Fórmula molecular |
C20H20N2O4 |
Peso molecular |
355.408 |
Nombre IUPAC |
(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+/i1D3 |
Clave InChI |
WGHKJYWENWLOMY-RQTUGABZSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O |
Sinónimos |
N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-3-[4-hydroxy-3-(methoxy-d3)phenyl]-2-propenamide; N-Feruloylserotonin-d3; NSC 369502-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



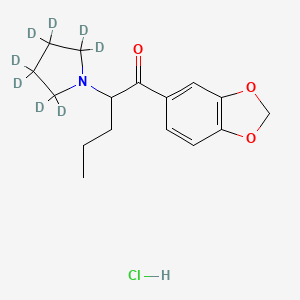
![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)

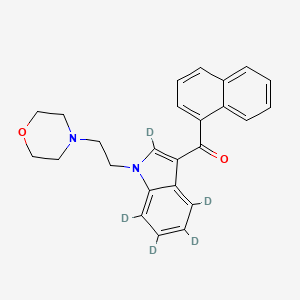
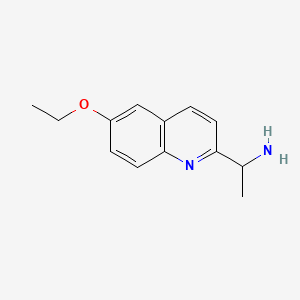
![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)
